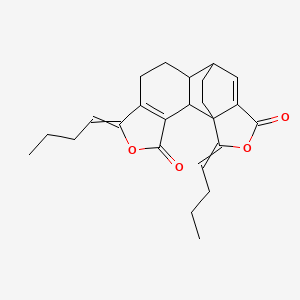

Levistilide A

Description

Significance in Natural Product Research

Levistilide A's significance in natural product research is multifaceted. As a dimeric phthalide (B148349), it belongs to a relatively small class of natural compounds. beilstein-journals.org The structural complexity of these dimeric molecules, formed through the joining of two monomeric phthalide units, presents an intriguing challenge for synthetic chemists and a subject of interest for understanding biosynthetic pathways. nih.govresearchgate.net The diverse and potent biological activities of this compound, ranging from anti-inflammatory to neuroprotective and anticancer effects, make it a valuable lead compound in drug discovery. chemistryviews.orgnih.govrsc.org Its activities are often linked to its unique chemical structure, driving research into structure-activity relationships among related compounds.

Historical Context of Traditional Medicine Derivation

This compound is primarily derived from the roots and rhizomes of plants from the Apiaceae family, most notably Ligusticum chuanxiong (Chuanxiong) and Angelica sinensis (Danggui). researchgate.netnih.gov Both of these plants have a long and storied history in Traditional Chinese Medicine (TCM). Ligusticum chuanxiong has been traditionally used to invigorate blood circulation, alleviate pain, and treat headaches and cardiovascular conditions. researchgate.netorganic-chemistry.orgdntb.gov.ua Its applications in addressing conditions that are now understood to have inflammatory and neurovascular components provide a historical precedent for the modern investigation of its constituents. nih.govnih.gov Similarly, Angelica sinensis has been a cornerstone of TCM for treating gynecological disorders, improving blood health, and reducing inflammation. researchgate.netnih.govmdpi.com The traditional use of these plants to treat ailments related to inflammation and cognitive function aligns with the contemporary pharmacological findings for this compound, showcasing the value of ethnobotanical knowledge in guiding modern scientific inquiry. mdpi.comresearchgate.net

Properties

IUPAC Name |

6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRXVRQZJSDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Levistilide A possesses a distinct set of chemical and physical properties that define its behavior and interactions. As a lipophilic molecule, it exhibits solubility in organic solvents. Its dimeric structure is a key feature, contributing to its molecular weight and potential for specific biological interactions.

| Property | Data |

| Molecular Formula | C24H28O4 |

| Molar Mass | 380.48 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in DMSO, ethanol, and chloroform. |

| Chemical Structure | A dimeric phthalide (B148349) |

Synthetic Endeavors and Pathway Diversification of Levistilide a

Total Synthesis Strategies and Methodological Innovations

The total synthesis of natural products is a cornerstone of organic chemistry, enabling access to compounds for detailed study, validation of structure, and development of analogs. For complex molecules like Levistilide A, total synthesis aims to construct the target molecule from simple, commercially available starting materials through a series of precisely controlled chemical reactions. While specific published total syntheses of this compound are not extensively detailed in the provided literature, the general strategies employed in the synthesis of related phthalides offer a glimpse into potential approaches.

The synthesis of phthalides often involves the construction of the characteristic γ-lactone fused to a benzene (B151609) ring. Methodological innovations in organic synthesis, such as novel C–H functionalization techniques for atom economy and efficiency, or one-pot multicomponent reactions for rapid assembly, are continually being developed and could be applicable to this compound mdpi.com. For instance, the synthesis of other 3-arylphthalides has been achieved through dehydrative coupling reactions between 3-hydroxyphthalide and functionalized arene rings, demonstrating efficient routes to the phthalide (B148349) core mdpi.com.

A notable example of a complex phthalide synthesis is that of Falcarinphthalide A, a related natural product. Its total synthesis, achieved in ten steps, prominently featured a bioinspired inverse-electron-demand Diels-Alder (IEDDA)/retro-Diels-Alder cascade as a critical step acs.org. This highlights the sophisticated strategies required to assemble such intricate molecular architectures, often involving stereoselective bond formations and careful manipulation of functional groups.

Biomimetic Synthesis Investigations

Biomimetic synthesis seeks to replicate or mimic the natural biosynthetic pathways of molecules, drawing inspiration from enzymatic transformations and biological processes wikipedia.orgengineering.org.cnnih.gov. This approach can simplify synthetic routes, improve efficiency, and provide deeper insights into how nature constructs complex compounds.

A compelling example of a bioinspired synthesis in the phthalide family is the total synthesis of Falcarinphthalide A acs.orgnewswise.com. This synthesis was guided by a proposed biosynthetic pathway involving a Diels-Alder/retro-Diels-Alder reaction between precursors like (Z)-ligustilide and (3R,8S)-falcarindiol. The chemical realization of this proposed biogenetic step was crucial for the efficient construction of Falcarinphthalide A's unique carbon skeleton acs.org.

While direct biomimetic synthesis investigations specifically for this compound are not detailed in the provided literature, understanding its proposed biosynthesis from precursors found in plants like Angelica sinensis could pave the way for similar biomimetic synthetic strategies. Such investigations would aim to emulate the enzymatic reactions that lead to the formation of the phthalide core and its specific substitution patterns, potentially offering novel and efficient routes to this compound and its analogs.

Synthetic Pathway Divergences and Analog Development

A significant aspect of natural product synthesis is the development of analogs, which involves modifying the synthetic pathways to create structurally related compounds. This process is crucial for structure-activity relationship (SAR) studies, allowing researchers to understand which parts of a molecule are essential for its biological activity and to potentially develop compounds with improved potency, selectivity, or pharmacokinetic properties caltech.edu.

In the context of this compound, synthetic pathway divergences could involve altering the starting materials, modifying key intermediates, or employing different coupling strategies to introduce structural variations. For instance, the general synthesis of 3-arylphthalides using dehydrative coupling reactions mdpi.com provides a flexible platform where different aryl substituents can be introduced, leading to a library of analogs. While specific synthetic routes to this compound analogs are not detailed in the provided snippets, the general practice in natural product chemistry is to leverage total synthesis routes to access diverse structural analogs for biological evaluation. This diversification of synthetic pathways is key to unlocking the full therapeutic potential of natural product scaffolds.

Biosynthetic Pathway Elucidation of Levistilide a

Proposed Biosynthetic Routes

Specific proposed biosynthetic routes for Levistilide A have not been comprehensively detailed in the scientific literature. Typically, the investigation into the biosynthesis of such complex natural products involves identifying precursor molecules, such as acetyl-CoA, malonyl-CoA, or amino acids, and tracing the sequence of enzymatic reactions that lead to the final compound. For phthalide (B148349) lactones, pathways might involve cyclization, oxidation, and other modifications, potentially originating from phenylpropanoid or polyketide metabolic pathways, but precise steps for this compound remain to be fully elucidated.

Identification of Key Enzymatic Steps

The identification of specific enzymes that catalyze the formation of this compound is a critical step in understanding its biosynthesis. These enzymes would be responsible for the unique chemical transformations required to assemble the molecule from simpler precursors. However, research that has identified and characterized the specific enzymes involved in this compound's synthesis is not widely reported. Such findings typically emerge from detailed biochemical and genetic studies, including the isolation and characterization of candidate enzymes.

Gene Cluster Identification and Characterization

The genetic basis for the biosynthesis of natural products in plants is often organized into biosynthetic gene clusters (BGCs), which contain the genes encoding the enzymes necessary for a particular pathway. To date, the identification and characterization of gene clusters responsible for this compound biosynthesis in its natural plant sources have not been extensively documented in the available scientific literature. The discovery of such gene clusters is a fundamental requirement for understanding the regulation of this compound production and for enabling its heterologous production through synthetic biology approaches.

Data Table: Chemical Properties and Source of this compound

| Property | Value | Source/Reference |

| Chemical Name | (1Z,5S,5aS,8Z,10bS,10cS)-1,8-dibutylidene-5,5a,6,7-tetrahydro-1H-5,10c-ethanonaphtho[1,2-c:7,8-c']difuran-3,10(8H,10bH)-dione | medkoo.comnih.gov |

| CAS Number | 88182-33-6 | medkoo.comnih.govbiosynth.comapexbt.com |

| Molecular Formula | C₂₄H₂₈O₄ | medkoo.comnih.govbiosynth.com |

| Molecular Weight | 380.48 g/mol | medkoo.comnih.govbiosynth.com |

| Chemical Class | Phthalide lactone | biosynth.commdpi.compreprints.org |

| Primary Source(s) | Roots of Ligusticum chuanxiong (Chuanxiong Rhizoma) and Angelica sinensis | biosynth.commdpi.compreprints.org |

| Appearance | Solid powder | medkoo.comapexbt.com |

| Solubility | ≥38 mg/mL in DMSO; insoluble in H₂O; insoluble in EtOH | apexbt.com |

Compound Name List

this compound

Mechanistic Investigations of Levistilide a Biological Activities

Neuroprotective Mechanisms of Levistilide A

This compound (LA), a primary phthalide (B148349) component derived from traditional Chinese medicines such as Angelica sinensis and Chuanxiong Rhizoma, has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. nih.govnih.govmdpi.com Scientific investigations have focused on elucidating the molecular pathways through which this compound exerts its neuroprotective actions. Key mechanisms include the modulation of microglial activity, inhibition of critical inflammatory signaling pathways, and the subsequent attenuation of neuroinflammation. researchgate.netnih.gov These actions contribute to its potential for improving cognitive deficits and protecting neuronal cells from inflammatory damage. nih.gov

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. aginganddisease.org When activated by stimuli, microglia can undergo a metabolic shift known as "glycolytic reprogramming" or the "Warburg effect". nih.govpreprints.org This process involves a transition from oxidative phosphorylation to aerobic glycolysis for energy production, a change that fuels the pro-inflammatory functions of these cells. nih.govaginganddisease.orgpreprints.org Research indicates that this compound exerts a neuroprotective effect by directly intervening in this metabolic reprogramming. nih.govnih.gov Studies have demonstrated that this compound can effectively reverse the reprogramming of microglial glucose metabolism during an inflammatory state, highlighting a novel mechanism for its therapeutic potential. nih.govpreprints.org

Microglia can be polarized into different phenotypes, broadly categorized as the classical pro-inflammatory (M1) state or the alternative anti-inflammatory (M2) state. frontiersin.orgmdpi.com The M1 phenotype is characterized by the release of pro-inflammatory mediators that contribute to neurotoxicity, while the M2 phenotype is associated with tissue repair and the resolution of inflammation. frontiersin.org A key aspect of this compound's neuroprotective activity is its ability to suppress the phenotypic transformation of microglia into the M1 state. nih.gov In studies using lipopolysaccharide (LPS) to induce an inflammatory response, this compound was found to notably diminish the expression of M1 pro-inflammatory factors. nih.govnih.govresearchgate.net This modulation helps to shift the balance away from a neurotoxic environment. Interestingly, this inhibitory effect on M1 polarization occurs without altering the expression of M2 anti-inflammatory factors. nih.govresearchgate.net Furthermore, this compound has been shown to reverse the M1 to M2 phenotype transformation in microglial cells, which is accompanied by the inhibited expression of M1 markers and increased expression of M2 markers. nih.gov

Table 1: Effect of this compound on Microglial Polarization Markers This table is interactive. You can sort and filter the data.

| Marker Type | Marker Name | Effect of Pro-inflammatory Stimuli (e.g., LPS) | Effect of this compound Treatment | Reference |

|---|---|---|---|---|

| M1 Marker | iNOS (NOS2) | Increased Expression | Inhibited mRNA Level | nih.gov |

| M1 Marker | IL-1β | Increased Expression | Inhibited mRNA Level | nih.gov |

| M1 Marker | IL-6 | Increased Expression | Inhibited mRNA Level | nih.gov |

| M1 Marker | TNF-α | Increased Expression | Inhibited mRNA Level | nih.gov |

| M1 Marker | Iba-1 | Increased Expression | Inhibited Expression | nih.gov |

| M2 Marker | ARG1 | No Significant Change | Increased Expression | nih.gov |

| M2 Marker | CD206 | No Significant Change | Increased Expression | nih.gov |

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are critical regulators of cellular metabolism and energy homeostasis. nih.govpreprints.org AMPK acts as a crucial energy sensor; its activation typically inhibits the mTOR signaling pathway. nih.govpreprints.org This signaling axis plays a significant role in the metabolic reprogramming of microglia. nih.gov In inflammatory conditions stimulated by agents like LPS, AMPK phosphorylation is significantly reduced, while mTOR phosphorylation is increased, facilitating the shift towards glycolysis seen in M1 microglia. nih.govpreprints.org this compound has been shown to reverse these effects. nih.govpreprints.org Treatment with this compound leads to a significant increase in AMPK phosphorylation and a corresponding decrease in mTOR phosphorylation. nih.govpreprints.orgresearchgate.net This regulatory action on the AMPK/mTOR signaling pathway is a key mechanism by which this compound reverses microglial metabolic reprogramming and inhibits their transformation into the M1 pro-inflammatory phenotype. nih.govpreprints.org

Table 2: Effect of this compound on AMPK/mTOR Signaling Pathway Proteins This table is interactive. You can sort and filter the data.

| Protein | Parameter Measured | Effect of Pro-inflammatory Stimuli (e.g., LPS) | Effect of this compound Treatment | Reference |

|---|---|---|---|---|

| AMPK | Phosphorylation | Significantly Reduced | Significantly Increased | nih.govpreprints.org |

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly the JAK2/STAT3 axis, is a critical signaling cascade that regulates inflammation, oxidative stress, and apoptosis in the brain. researchgate.netnih.gov Pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α can activate JAK2, which in turn phosphorylates STAT3. researchgate.net Activated, phosphorylated STAT3 then translocates to the nucleus to initiate the transcription of genes encoding pro-inflammatory factors, promoting the M1 polarization of microglia and exacerbating neuroinflammation. researchgate.net Recent studies have identified this compound as a potent inhibitor of this pathway. mdpi.comnih.gov Mechanistic analysis confirmed that this compound inhibits the phosphorylation of both JAK2 and STAT3, as well as the expression of STAT3 within the nucleus, both in vitro and in vivo. nih.gov By blocking the JAK2/STAT3 signaling cascade, this compound effectively mitigates microglia-mediated neuroinflammatory injury. researchgate.netnih.gov

Table 3: Effect of this compound on JAK2/STAT3 Signaling Pathway Proteins This table is interactive. You can sort and filter the data.

| Protein | Parameter Measured | Effect of Pro-inflammatory Stimuli | Effect of this compound Treatment | Reference |

|---|---|---|---|---|

| JAK2 | Phosphorylation | Increased | Inhibited | nih.gov |

| STAT3 | Phosphorylation | Increased | Inhibited | nih.gov |

A direct consequence of this compound's inhibition of pro-inflammatory pathways is the reduced production and release of key inflammatory mediators. nih.govnih.gov Research has consistently shown that this compound significantly inhibits the production of nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in microglia stimulated by inflammatory agents like LPS or amyloid-beta. mdpi.comnih.gov These cytokines are pivotal in mediating the inflammatory response; their overproduction can lead to neuronal damage and death. mdpi.com By suppressing these critical pro-inflammatory factors, this compound directly curtails the neurotoxic inflammatory cascade. nih.govnih.gov

Table 4: Effect of this compound on Pro-inflammatory Cytokine Production This table is interactive. You can sort and filter the data.

| Cytokine/Mediator | Effect of this compound Treatment on Stimulated Microglia | Reference |

|---|---|---|

| Nitric Oxide (NO) | Inhibits Production | mdpi.com |

| Interleukin-1β (IL-1β) | Inhibits Release | nih.gov |

| Interleukin-6 (IL-6) | Inhibits Production/Release | mdpi.comnih.gov |

Attenuation of Neuroinflammation

Reduction of Reactive Oxygen Species (ROS) Generation

This compound has demonstrated notable antioxidant properties by reducing the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) and hydroxyl radicals, that can cause significant damage to cell structures when produced in excess, a state known as oxidative stress. mdpi.comnih.govyoutube.com In biological systems, ROS are natural byproducts of normal oxygen metabolism and play roles in cell signaling. youtube.comnih.gov However, under pathological conditions, their overproduction can lead to cellular dysfunction and damage. mdpi.comnih.gov

Research involving microglia, the primary immune cells of the central nervous system, has shown that their activation can lead to a significant increase in intracellular ROS production. researchgate.netmdpi.com Elevated ROS levels are associated with inflammation and neuronal cell death. researchgate.net Studies have shown that this compound can effectively reduce ROS production in microglia that have been stimulated by lipopolysaccharide (LPS). nih.govnih.govresearchgate.netpreprints.org This effect has been quantified using fluorescent probes and flow cytometry, which revealed a decrease in intracellular ROS levels in the presence of this compound. researchgate.net By mitigating the accumulation of ROS, this compound helps to protect neurons from oxidative damage. researchgate.net

| Experimental Model | Inducing Agent | Effect of this compound | Reference |

| BV-2 Microglia | Lipopolysaccharide (LPS) | Reduced ROS Production | nih.gov, preprints.org, nih.gov |

| HT22 Neuronal Cells | Not Specified | Reduced ROS Buildup (by a related compound) | researchgate.net |

Inhibition of NF-κB p65 Nuclear Translocation

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov The NF-κB pathway is a major regulator of immune and inflammatory responses. mdpi.com In its inactive state, the NF-κB dimer, most commonly composed of p50 and p65 subunits, is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit to translocate from the cytoplasm into the nucleus. nih.govpreprints.orgnih.gov Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes. mdpi.com

This compound has been shown to effectively hinder this process. nih.gov Laboratory studies using Western blot analysis and cellular immunofluorescence have demonstrated that this compound suppresses the phosphorylation of IκB-α. nih.govpreprints.org By preventing the degradation of this inhibitory protein, this compound ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby inhibiting its nuclear translocation. nih.govnih.govpreprints.org This blockade of p65 nuclear entry prevents the subsequent expression of inflammatory mediators, contributing significantly to the compound's neuroprotective and anti-inflammatory activity. nih.govnih.gov

| Target Protein | Effect of this compound | Experimental Method | Cell Line | Reference |

| Phospho-IκB-α | Inhibition of phosphorylation | Western Blot | BV-2 | nih.gov, preprints.org |

| Nuclear NF-κB p65 | Inhibition of nuclear translocation | Western Blot, Fluorescence Microscopy | BV-2 | nih.gov, preprints.org |

Neuronal Apoptosis Suppression

This compound exerts significant neuroprotective effects by suppressing neuronal apoptosis, or programmed cell death. researchgate.netnih.gov In neurodegenerative conditions like Alzheimer's disease, neuronal apoptosis is a key pathological feature leading to cognitive decline. nih.gov Research has identified this compound as a potent agent for neuroprotection that can improve learning and memory deficits in preclinical models. researchgate.netnih.gov

The compound's anti-apoptotic action is closely linked to its anti-inflammatory properties. researchgate.net By inhibiting microglia-mediated neuroinflammation, this compound creates a more favorable environment for neuronal survival. nih.gov For instance, conditioned medium from microglia treated with this compound was found to enhance the viability of neuronal cell lines like SH-SY5Y and HT-22. mdpi.comresearchgate.net While the precise molecular pathways of apoptosis suppression by this compound are still under investigation, a related compound, ligustilide, has been shown to reduce apoptosis by decreasing the Bax/Bcl-2 ratio, inhibiting the release of cytochrome C from mitochondria, and reducing cleaved caspase-3 expression. nih.gov These findings suggest that this compound may act on similar intrinsic apoptosis pathways to protect neurons.

Cholinergic System Function Restoration

This compound has been shown to contribute to the restoration of cholinergic system function, which is severely compromised in conditions such as Alzheimer's disease. researchgate.netnih.gov The cholinergic system, which relies on the neurotransmitter acetylcholine (B1216132), is crucial for cognitive processes, including memory and learning. mdpi.com In Alzheimer's patients, there is a significant reduction in cholinergic neurons and acetylcholine levels, leading to cognitive impairment. mdpi.com

In a mouse model of Alzheimer's disease induced by scopolamine, a substance that blocks cholinergic receptors, this compound demonstrated the ability to improve learning and memory deficits. researchgate.netnih.gov This cognitive improvement is attributed, in part, to its capacity to restore the function of the cholinergic system. researchgate.netnih.gov By mitigating neuroinflammation and neuronal damage, this compound helps preserve the integrity and function of the remaining cholinergic neurons, supporting neurotransmission and cognitive performance. researchgate.net

Enhancement of Neurotrophic Factor Synthesis (e.g., NGF)

The neuroprotective capabilities of this compound are also associated with the enhancement of neurotrophic factor synthesis. Neurotrophic factors, such as Nerve Growth Factor (NGF), are proteins essential for the growth, survival, maintenance, and repair of neurons. nih.govpatsnap.com Dysregulation of these factors has been implicated in the pathogenesis of several neurodegenerative diseases. mdpi.comnih.gov

NGF, in particular, is critical for the functional integrity of cholinergic neurons in the central nervous system. nih.gov It exerts its effects by binding to specific receptors on neurons, triggering signaling cascades that promote cell survival and differentiation. nih.govmdpi.com While direct studies detailing the specific upregulation of NGF by this compound are emerging, its established neuroprotective and cognitive-enhancing effects strongly suggest an influence on neurotrophic pathways. researchgate.net The potential of this compound to stimulate the synthesis of factors like NGF represents a promising therapeutic avenue for supporting neuronal health and combating neurodegeneration. patsnap.com

Anti-inflammatory Mechanisms of this compound

Inhibition of Endothelial Cell Activation

This compound exhibits anti-inflammatory effects by inhibiting the activation of endothelial cells. nih.gov Vascular endothelial cells line the interior surface of blood vessels and play a critical role in regulating blood circulation and inflammation. nih.gov Endothelial activation is a key early step in the inflammatory process, characterized by the increased expression of adhesion molecules and the secretion of pro-inflammatory and pro-thrombotic factors. umn.edu

Modulation of NLRP3 Inflammasome Expression

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. researchgate.net Research has demonstrated that this compound can effectively modulate the expression of the NLRP3 inflammasome. nih.govnih.gov Studies in human umbilical vein endothelial cells and in rat models of vasculitis have shown that this compound reduces the expression of NLRP3. nih.govnih.gov This inhibitory effect on the NLRP3 inflammasome is a key aspect of its anti-inflammatory activity, as it directly curtails the production of potent inflammatory mediators. mdpi.comnih.gov

Suppression of Syk-p38/JNK Signaling Axis

The anti-inflammatory effects of this compound are further mediated through its influence on upstream signaling pathways that regulate inflammasome activation. One such critical pathway is the spleen tyrosine kinase (Syk)-p38/JNK signaling axis. nih.gov Research indicates that this compound directly obstructs the phosphorylation and activity of Syk in a dose-dependent manner. nih.govnih.gov Syk is known to play a vital role in mediating the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which in turn are involved in the expression of inflammatory genes. nih.gov By inhibiting Syk phosphorylation, this compound consequently suppresses the activity of p38 and JNK. nih.govnih.gov This blockade of the Syk-p38/JNK pathway is the mechanism through which this compound ultimately downregulates the gene expression of the NLRP3 inflammasome and the subsequent secretion of IL-1β and IL-18. nih.gov

Regulation of Inflammatory Cytokine and Chemokine Expression

Beyond its impact on the NLRP3 inflammasome, this compound exhibits broader regulatory effects on the expression of various inflammatory cytokines and chemokines. nih.govnih.gov Cytokines and chemokines are small signaling proteins that orchestrate immune responses and can contribute to the pathology of inflammatory diseases when dysregulated. nih.govmdpi.com

Studies have shown that this compound inhibits the expression of several key inflammatory molecules, including:

Interleukin-1β (IL-1β) nih.gov

Interleukin-18 (IL-18) nih.gov

Tumor Necrosis Factor-α (TNF-α) nih.gov

Interleukin-32 (IL-32) nih.gov

C-C motif chemokine ligand 2 (CCL-2) , also known as Monocyte Chemoattractant Protein-1 (MCP-1) nih.gov

Vascular Cell Adhesion Molecule-1 (VCAM-1) nih.gov

This broad-spectrum inhibition of pro-inflammatory mediators underscores the significant anti-inflammatory potential of this compound. nih.gov

| Molecule | Function | Effect of this compound |

| NLRP3 | Inflammasome sensor | Expression Suppressed |

| Syk | Tyrosine kinase | Phosphorylation Inhibited |

| p38/JNK | MAP kinases | Activity Inhibited |

| IL-1β | Pro-inflammatory cytokine | Expression Inhibited |

| IL-18 | Pro-inflammatory cytokine | Secretion Reduced |

| TNF-α | Pro-inflammatory cytokine | Expression Inhibited |

| CCL-2 / MCP-1 | Chemokine | Expression Inhibited |

| VCAM-1 | Adhesion molecule | Expression Inhibited |

Anti-tumorigenic Mechanisms of this compound

In addition to its anti-inflammatory properties, this compound has demonstrated potential as an anti-cancer agent by targeting specific cellular processes in tumor cells. nih.gov

Induction of Ferroptosis in Cancer Cells

A novel mechanism of regulated cell death, known as ferroptosis, has been identified as a key anti-tumorigenic strategy. nih.govmdpi.com Ferroptosis is an iron-dependent process characterized by the lethal accumulation of lipid peroxides. frontiersin.org this compound has been shown to be a potent inducer of ferroptosis in cancer cells, particularly in breast cancer. nih.govnih.gov This process represents a promising avenue for cancer therapy, as many cancer types are resistant to traditional forms of cell death like apoptosis. dojindo.com The induction of ferroptosis by this compound is linked to its ability to disrupt the delicate balance of intracellular reactive oxygen species. nih.gov

Activation of Nrf2/HO-1 Signaling Pathway

The cellular defense against oxidative stress is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. frontiersin.orgresearchgate.net Nrf2 is a transcription factor that controls the expression of numerous antioxidant genes, including heme oxygenase-1 (HO-1). frontiersin.orgnih.gov Research has revealed that this compound treatment activates the Nrf2/HO-1 signaling pathway in breast cancer cells. nih.govnih.gov While often associated with cytoprotection, the activation of this pathway by this compound paradoxically contributes to the induction of ferroptosis. nih.govresearchgate.net This suggests a complex, context-dependent role for Nrf2/HO-1 signaling in cancer cell fate. nih.gov The cytotoxic effect of this compound on breast cancer cells was significantly diminished when co-administered with an Nrf2 inhibitor, confirming the pathway's crucial role in mediating ferroptosis. nih.gov

Role of Reactive Oxygen Species (ROS) Accumulation

Reactive oxygen species (ROS) are highly reactive molecules that, at high levels, can cause significant damage to cellular components like DNA, proteins, and lipids. youtube.comyoutube.com Cancer cells often exhibit higher basal levels of ROS compared to normal cells. nih.gov While moderate levels of ROS can promote cancer cell survival, excessive accumulation leads to cell death. nih.govnih.gov this compound treatment has been found to dramatically enhance the accumulation of ROS within breast cancer cells. nih.gov This increased oxidative stress leads to lethal oxidative damage, mitochondrial dysfunction, and ultimately triggers ferroptosis. nih.gov The accumulation of ROS is a central feature of this compound's ferroptosis-inducing and anti-tumor activity. nih.gov

| Mechanism | Key Molecules/Processes | Outcome in Cancer Cells |

| Induction of Ferroptosis | Iron-dependent lipid peroxidation | Regulated cell death |

| Activation of Nrf2/HO-1 Pathway | Nrf2, HO-1 | Contributes to ferroptosis |

| ROS Accumulation | Reactive Oxygen Species | Lethal oxidative damage, mitochondrial dysfunction |

Impact on Mitochondrial Structure and Function

This compound has been shown to directly affect the integrity and functionality of mitochondria, particularly in the context of inducing cell death in cancer cells. nih.govnih.gov Research in breast cancer cell lines, including MDA-MB-231 and MCF-7, demonstrates that this compound treatment leads to significant morphological damage to mitochondria. nih.gov Observed structural changes include mitochondrial shrinkage, an increase in the density of the mitochondrial membrane, the disappearance or breakage of mitochondrial cristae, and rupture of the organelle. nih.gov

Functionally, these structural impairments are coupled with mitochondrial dysfunction. nih.govmdpi.com A key indicator of this is the disruption of the mitochondrial membrane potential (MMP or ∆ψm), which is a critical component of mitochondrial health and energy production. nih.govresearchgate.net The impairment of both structure and function in mitochondria by this compound is a crucial step in promoting reactive oxygen species (ROS)-induced lethal oxidative damage, which can lead to specific forms of cell death, such as ferroptosis. nih.govnih.gov This process involves the accumulation of iron and lipid peroxidation, ultimately compromising cell viability. nih.gov

Table 1: Effects of this compound on Mitochondrial Parameters

| Parameter | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Mitochondrial Structure | MDA-MB-231, MCF-7 | Shrunken mitochondria, condensed membrane, broken/disappeared cristae | nih.gov |

| Mitochondrial Function | MDA-MB-231, MCF-7 | Impaired function, disruption of mitochondrial membrane potential | nih.govresearchgate.net |

| Associated Cell Death | Breast Cancer Cells | Induction of ferroptosis through mitochondrial dysfunction | nih.govmdpi.com |

Apoptosis Induction in Cancer Cells

This compound is a known inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. abmole.com In colon cancer cells, such as the HCT116 line, the apoptotic mechanism is mediated by the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress. nih.govabmole.com This pathway activation leads to the execution phase of apoptosis, which is characterized by the activation of key effector enzymes. researchgate.net Studies have confirmed that treatment with this compound results in increased caspase-3 activity and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis. researchgate.net

The pro-apoptotic activity of this compound is not limited to its direct action. In breast cancer cells, it has been shown to enhance the apoptotic effects of conventional chemotherapy drugs like adriamycin and vincristine. researchgate.net This synergistic effect is achieved by inhibiting the function of P-glycoprotein, a membrane protein often responsible for multidrug resistance in cancer cells. researchgate.net By blocking this protein, this compound helps to retain the chemotherapeutic agents within the cancer cells, thereby augmenting their ability to induce apoptosis. researchgate.net

Table 2: Research Findings on this compound-Induced Apoptosis

| Cell Line | Mechanism | Key Markers | Reference(s) |

|---|---|---|---|

| HCT116 (Colon Cancer) | ROS-mediated Endoplasmic Reticulum Stress | Increased Caspase-3 activity, Cleaved PARP | nih.govabmole.comresearchgate.net |

| Breast Cancer Cells | Enhancement of chemotherapy-induced apoptosis via P-glycoprotein inhibition | G2/M arrest, Apoptosis | researchgate.net |

Cell Cycle Regulation in Cancer Proliferation Inhibition

This compound exerts anti-proliferative effects on cancer cells by modulating the cell cycle. The progression of cells through the various phases of division (G1, S, G2, and M) is a tightly regulated process, and disruption of this cycle can halt cancer growth. researchgate.net Research has indicated that this compound can induce cell cycle arrest, effectively preventing cancer cells from completing the division process. researchgate.net

Specifically, in breast cancer cells, this compound has been found to significantly enhance G2/M phase arrest when used in combination with chemotherapeutic agents such as adriamycin or vincristine. researchgate.net The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis; an arrest at this stage prevents the cell from dividing. While some studies also note that this compound can induce cell cycle arrest in hepatic stellate cells as part of its anti-fibrotic mechanism, its role in directly arresting cancer cell proliferation at specific checkpoints is a key component of its anti-tumor activity. spandidos-publications.com

Anti-fibrotic Mechanisms of this compound

Hepatic Fibrosis Attenuation

The anti-fibrotic activity of this compound is prominently linked to its ability to interfere with the renin-angiotensin system (RAS) in the liver. spandidos-publications.com A central event in the development of hepatic fibrosis is the activation of hepatic stellate cells (HSCs), which transform into proliferative, fibrogenic myofibroblasts. spandidos-publications.com Angiotensin II (Ang II), a key effector peptide of the RAS, is a potent activator of HSCs. spandidos-publications.com

This compound has been demonstrated to effectively inhibit the Ang II-induced activation and proliferation of HSCs. spandidos-publications.com The mechanism involves the downregulation of the Angiotensin II Type 1 Receptor (AT1R). spandidos-publications.com By suppressing the upregulation of AT1R, this compound mitigates the downstream signaling cascade initiated by Ang II. This includes the inhibition of the phosphorylation of key signaling proteins such as ERK1/2 and c-Jun, which are crucial for HSC proliferation and activation. spandidos-publications.com

Following the activation of hepatic stellate cells, there is a significant increase in the production and deposition of extracellular matrix (ECM) proteins, which leads to the formation of scar tissue characteristic of fibrosis. This compound counteracts this process by inhibiting the expression of key ECM components. spandidos-publications.com

A primary marker of HSC activation is the expression of α-smooth muscle actin (α-SMA). spandidos-publications.com Research shows that this compound treatment significantly suppresses the overexpression of α-SMA in Angiotensin II-stimulated HSCs. spandidos-publications.com Furthermore, in animal models of carbon tetrachloride (CCl4)-induced hepatic fibrosis, administration of this compound leads to a marked decrease in the expression of both α-SMA and collagen in the liver tissue. spandidos-publications.com This demonstrates its direct impact on reducing the fibrogenic output of activated HSCs.

Table 3: Impact of this compound on Markers of Hepatic Fibrosis

| Marker | Context | Effect of this compound | Reference(s) |

|---|---|---|---|

| Angiotensin II Type 1 Receptor (AT1R) | Ang II-stimulated HSCs | Downregulation/Reversal of upregulation | spandidos-publications.com |

| Phosphorylated ERK1/2 & c-Jun | Ang II-stimulated HSCs | Inhibition of phosphorylation | spandidos-publications.com |

| α-Smooth Muscle Actin (α-SMA) | Ang II-stimulated HSCs & CCl4-induced rat liver | Significant suppression/inhibition of expression | spandidos-publications.com |

| Collagen | CCl4-induced rat liver | Significant decrease in expression | spandidos-publications.com |

Modulation of Angiotensin Type 1 Receptor (AT1R) and ERK/c-Jun Signaling

This compound has been shown to interfere with the signaling cascade initiated by Angiotensin II (Ang II), a potent vasoconstrictor and a key player in the pathophysiology of fibrosis. nih.gov Research in the context of hepatic fibrosis demonstrates that this compound can suppress the activation of hepatic stellate cells (HSCs), which are primary contributors to the fibrotic process. nih.gov

The mechanism of this suppression involves the Ang II/AT1R/ERK/c-Jun signaling pathway. nih.gov Ang II typically binds to the Angiotensin Type 1 Receptor (AT1R), triggering a downstream cascade that includes the phosphorylation and activation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (c-Jun). nih.govnih.gov This signaling pathway is crucial for HSC proliferation and activation. nih.gov

Studies have revealed that this compound can partially reverse the upregulation of AT1R induced by Ang II. nih.gov Furthermore, it inhibits the phosphorylation of both ERK and c-Jun that is stimulated by Ang II. nih.gov By attenuating the activation of this pathway, this compound effectively hinders the pro-fibrotic actions of Angiotensin II. nih.gov

Table 1: Effect of this compound on Ang II-Induced Signaling in Hepatic Stellate Cells

| Target Molecule | Effect of Angiotensin II | Effect of this compound Treatment |

|---|---|---|

| AT1R Expression | Upregulation | Repression of Upregulation |

| ERK Phosphorylation | Increased | Inhibition |

| c-Jun Phosphorylation | Increased | Inhibition |

Renal Fibrosis and Acute Kidney Injury Amelioration

This compound demonstrates protective effects in the context of acute kidney injury (AKI), a condition characterized by a rapid decline in renal function. nih.govnih.gov In animal models of glycerol-induced AKI, treatment with this compound led to significant improvements in kidney function, as evidenced by reduced serum levels of creatinine (B1669602) (CRE) and blood urea (B33335) nitrogen (BUN). nih.govnih.gov Histological analysis of renal tissue from these models showed decreased tissue damage in the groups treated with this compound. nih.govnih.gov These findings suggest that this compound can mitigate the pathological processes that contribute to AKI and subsequent renal fibrosis. nih.govnih.gov

A key mechanism underlying the renoprotective effects of this compound is its ability to counteract oxidative stress. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to kidney damage in AKI. mdpi.com this compound has been shown to bolster the antioxidant defenses within renal tissue. nih.gov Specifically, its administration leads to increased levels of crucial antioxidant enzymes such as Glutathione (GSH) and Superoxide Dismutase (SOD). nih.gov Concurrently, it reduces the accumulation of ROS, thereby alleviating the oxidative damage to kidney cells. nih.gov

Apoptosis, or programmed cell death, of renal tubular epithelial cells is a significant factor in the pathology of AKI. nih.govnih.gov this compound has been found to attenuate this process. nih.gov In studies on AKI, a notable increase in apoptosis was observed in the renal tissues of the injury group. nih.gov Treatment with this compound resulted in a significant reduction in the number of apoptotic cells. nih.gov This anti-apoptotic effect is further supported by findings of decreased activation of caspase-3, a key executioner enzyme in the apoptotic cascade, in the renal tissues of this compound-treated subjects. nih.govnih.gov

Inflammation plays a critical role in the pathogenesis of AKI, and the Toll-like receptor 4 (TLR-4)/nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. researchgate.netfrontiersin.org this compound has been demonstrated to mitigate the inflammatory cascade in AKI by inhibiting this pathway. nih.govnih.gov In models of AKI, this compound treatment led to a reduction in the infiltration of inflammatory cells into the renal tissue and a decrease in the release of pro-inflammatory mediators like TNF-α and IL-6. nih.govnih.gov Mechanistically, this is achieved through the suppression of NF-κB activation and the decreased expression of TLR-4, effectively dampening the inflammatory response that exacerbates kidney injury. nih.govnih.gov

Table 2: Summary of this compound's Effects in Acute Kidney Injury

| Parameter | Effect of AKI | Effect of this compound Treatment |

|---|---|---|

| Renal Function | ||

| Serum Creatinine (CRE) | Increased | Reduced |

| Serum Blood Urea Nitrogen (BUN) | Increased | Reduced |

| Oxidative Stress | ||

| Reactive Oxygen Species (ROS) | Increased | Reduced |

| Glutathione (GSH) | Decreased | Increased |

| Superoxide Dismutase (SOD) | Decreased | Increased |

| Apoptosis | ||

| Renal Tissue Apoptosis | Increased | Reduced |

| Caspase-3 Activation | Increased | Reduced |

| Inflammation | ||

| TLR-4 Expression | Increased | Reduced |

| NF-κB Activation | Increased | Reduced |

| Inflammatory Cell Infiltration | Increased | Reduced |

Hematopoietic Stem and Progenitor Cell (HSPC) Expansion Properties

This compound has been identified as a promising small molecule for the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs). nih.govnih.gov The limited number of HSPCs in sources like umbilical cord blood (UCB) is a significant challenge for their therapeutic use in transplantation. nih.gov this compound has been shown to effectively increase the number of functional human UCB HSCs in culture. nih.govnih.govresearchgate.net This expansion is not only quantitative but also qualitative, as the expanded cells retain their colony-forming ability and their capacity for multilineage differentiation following xenotransplantation. nih.govresearchgate.net

Enhancement of Antioxidant Activity

The mechanism behind this compound's ability to promote HSPC expansion is linked to its antioxidant properties. nih.govresearchgate.net Hematopoietic stem cells are sensitive to oxidative stress, which can impair their self-renewal and differentiation capabilities. nih.gov Research has revealed that this compound enhances the antioxidant activity within HSPCs. nih.govresearchgate.net It achieves this by reducing the levels of both intracellular and mitochondrial reactive oxygen species (ROS). nih.govresearchgate.net By creating a less oxidative intracellular environment, this compound supports the maintenance and proliferation of functional HSPCs. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Angiotensin II |

| Blood Urea Nitrogen |

| Caspase-3 |

| Creatinine |

| c-Jun |

| Extracellular signal-regulated kinase (ERK) |

| Glutathione (GSH) |

| IL-6 |

| This compound |

| Losartan |

| Nuclear factor-kappa B (NF-κB) |

| Reactive oxygen species (ROS) |

| Superoxide Dismutase (SOD) |

| TNF-α |

Reduction of Intracellular and Mitochondrial ROS Levels

This compound has been investigated for its antioxidant properties, particularly its ability to mitigate oxidative stress by reducing levels of reactive oxygen species (ROS) within the cell and its organelles. In the context of neuroinflammation, excessive ROS production is a key factor contributing to neuronal damage. nih.govresearchgate.net Research has demonstrated that this compound can effectively counteract the surge in intracellular ROS associated with inflammatory stimuli. nih.gov

In a study involving BV-2 microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, there was a significant increase in the production of intracellular ROS. nih.govresearchgate.net Treatment with this compound was shown to markedly inhibit this LPS-induced ROS production. nih.govnih.gov The levels of intracellular ROS were quantified using the fluorescent probe DCFH-DA, with flow cytometry results confirming a significant reduction in ROS levels in cells treated with this compound compared to those stimulated with LPS alone. nih.govresearchgate.net This antioxidant effect is a crucial component of its neuroprotective and anti-inflammatory activities, as elevated ROS levels are closely linked with inflammation and subsequent cell death. nih.govresearchgate.net By lowering the cellular oxidative burden, this compound helps to protect cells from damage and modulate inflammatory responses.

Table 1: Effect of this compound on Intracellular ROS Production in LPS-Stimulated Microglia

| Cell Line | Condition | Treatment | Observed Effect on Intracellular ROS | Reference |

|---|---|---|---|---|

| BV-2 Microglia | LPS-Stimulated | This compound (LA) | Significant Reduction (p < 0.001) | nih.gov |

Transcriptomic Analysis of Gene Expression Profiling

While comprehensive, large-scale transcriptomic sequencing studies on this compound are not extensively detailed in the available literature, research has focused on its effects on the expression of specific, functionally related groups of genes, particularly those involved in inflammatory and antioxidant pathways. These analyses of gene expression profiles reveal a targeted modulation of key transcription factors and their downstream genes. nih.govnih.gov

One of the primary mechanisms underlying the anti-inflammatory effects of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Studies have shown that this compound treatment suppresses the phosphorylation of IκB-α and prevents the subsequent nuclear translocation of the NF-κB p65 subunit in LPS-stimulated microglia. nih.govnih.gov This action effectively blocks the transcription of NF-κB target genes, leading to a significant reduction in the expression and production of inflammatory mediators such as IL-6 and TNF-α. nih.gov

Conversely, in other cellular contexts, this compound has been shown to upregulate genes associated with the antioxidant response. nih.gov Specifically, in breast cancer cells, this compound treatment led to a significant increase in the mRNA expression levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its target gene, Heme Oxygenase-1 (HO-1). nih.gov The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. mdpi.commdpi.com The activation of this pathway and the resulting upregulation of antioxidant enzymes demonstrate a distinct aspect of this compound's influence on gene expression, aimed at enhancing cellular protective mechanisms. nih.gov

Table 2: Summary of this compound's Effects on Gene and Protein Expression

| Target Gene/Protein | Signaling Pathway | Observed Effect of this compound | Cell Type/Context | Reference |

|---|---|---|---|---|

| NF-κB p65 | NF-κB Inflammatory Pathway | Inhibited nuclear translocation | LPS-Stimulated Microglia | nih.govnih.gov |

| IL-6, TNF-α | NF-κB Inflammatory Pathway | Diminished expression/production | LPS-Stimulated Microglia | nih.gov |

| Nrf2 | Nrf2/HO-1 Antioxidant Pathway | Increased mRNA and protein levels | Breast Cancer Cells (MDA-MB-231, MCF-7) | nih.gov |

| HO-1 | Nrf2/HO-1 Antioxidant Pathway | Increased mRNA and protein levels | Breast Cancer Cells (MDA-MB-231, MCF-7) | nih.gov |

Structure Activity Relationship Sar Studies of Levistilide a and Analogues

Synthesis of Levistilide A Derivatives and Analogues

The synthesis of this compound derivatives and analogues is a key step in conducting comprehensive SAR studies. The complexity of the this compound structure, which is a dimer of (Z)-ligustilide, presents unique challenges and opportunities for synthetic chemists. The primary approaches to generating analogues involve the semi-synthesis from naturally isolated precursors or the total synthesis of novel derivatives.

Semi-synthetic strategies often utilize readily available phthalide (B148349) monomers, such as (Z)-ligustilide, which can be subjected to dimerization reactions under various conditions to yield this compound and other dimeric structures. nih.gov These reactions can be influenced by photochemical or metal-catalyzed processes, leading to different cycloadducts, including [2+2] and [4+2] cycloadditions. nih.gov This allows for the generation of a range of phthalide dimers with varying stereochemistry and linkage between the monomeric units.

Total synthesis approaches offer greater flexibility in modifying the core structure of this compound. These methods enable the introduction of different functional groups on the aromatic ring or the lactone moiety, as well as alterations to the alkyl side chains. For instance, in studies on related phthalide derivatives, modifications have included the introduction of hydroxyl groups, variations in alkoxy substituents, and the synthesis of hybrids with other pharmacologically active scaffolds like 1,2,4-oxadiazoles. researchgate.netsci-hub.se While not specific to this compound, these synthetic strategies provide a roadmap for the future generation of a diverse library of this compound analogues for biological screening.

Elucidation of Key Structural Features for Biological Activities

The biological activity of this compound, particularly its anti-inflammatory and neuroprotective effects, is intrinsically linked to its unique dimeric structure. SAR studies on phthalides have begun to unravel the critical molecular features that govern these activities.

A significant finding is that phthalide dimers often exhibit more potent anti-inflammatory activity compared to their monomeric counterparts. nih.gov This suggests that the dimerization of phthalide units is a crucial factor for enhanced biological efficacy. The specific nature of the linkage between the two phthalide monomers, resulting from different modes of cycloaddition ([2+2] vs. [4+2]), also influences the biological activity profile. nih.gov

For instance, in a study evaluating the inhibitory effects of various phthalides on nitric oxide (NO) production, a key mediator in inflammation, dimeric phthalides consistently demonstrated superior activity over monomeric forms.

| Compound | Structure Type | Inhibition of NO Production (IC50 in µM) |

|---|---|---|

| Phthalide Monomer A | Monomer | > 100 |

| Phthalide Dimer B ([2+2] cycloadduct) | Dimer | 25.5 |

| Phthalide Dimer C ([4+2] cycloadduct) | Dimer | 15.8 |

| This compound | Dimer | Potent (Specific IC50 varies by study) |

Furthermore, the presence and position of substituents on the phthalide scaffold play a significant role. Studies on other phthalide derivatives have shown that the introduction of hydroxyl groups on the aromatic ring can positively influence bioactivity. researchgate.net Conversely, modifications to the alkyl side chain can also modulate the pharmacological effects.

Lead Optimization Strategies in Preclinical Research

While specific lead optimization studies for this compound are not extensively documented in publicly available literature, general principles of natural product lead optimization can be applied to guide its preclinical development. azolifesciences.comuzh.ch The goal of lead optimization is to enhance the desirable properties of a lead compound, such as this compound, to make it a more viable drug candidate. This involves improving its efficacy, selectivity, and pharmacokinetic profile while minimizing any potential toxicity. azolifesciences.com

Key strategies that could be employed in the lead optimization of this compound include:

Improving Potency and Selectivity: Based on SAR data, medicinal chemists can design and synthesize new analogues with modifications aimed at enhancing the interaction with its biological targets. This could involve the introduction of functional groups that can form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions.

Enhancing Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its in vivo efficacy. researchcommons.org For this compound, strategies to improve its pharmacokinetic profile might include:

Increasing Solubility: Introduction of polar functional groups to enhance aqueous solubility, which can improve absorption.

Modulating Metabolic Stability: Identifying and modifying metabolically labile sites in the molecule to increase its half-life in the body. This could involve the replacement of certain hydrogen atoms with fluorine, a common strategy in medicinal chemistry. nih.gov

Improving Bioavailability: Formulation strategies or the synthesis of prodrugs that are converted to the active this compound in the body could be explored to enhance its oral bioavailability.

Reducing Off-Target Effects and Toxicity: As new analogues are synthesized, they would be screened against a panel of off-targets to ensure their selectivity and to identify any potential for adverse effects early in the drug development process.

The iterative process of designing, synthesizing, and testing new analogues based on the insights from SAR and preclinical profiling is central to the successful optimization of a natural product lead like this compound.

Advanced Analytical and Computational Methodologies in Levistilide a Research

Quantitative and Qualitative Detection Methods

Accurate quantification and identification of Levistilide A in biological matrices are crucial for pharmacokinetic studies and understanding its distribution and metabolism. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a primary technique for this purpose.

A validated LC-MS/MS method has been established for the sensitive and rapid detection of this compound in rat plasma researchgate.netresearchgate.net. This method typically employs a reversed-phase C18 column for separation and operates in the positive ion mode. The characteristic precursor ion for this compound is observed at m/z 398.5, with a product ion transition at m/z 381.3. Andrographolide is often used as an internal standard (IS) for accurate quantification researchgate.netresearchgate.net. The calibration curve for this compound in plasma is linear over a wide range, with a lower limit of quantification (LLOQ) typically around 5 ng/mL for oral administration studies researchgate.netresearchgate.net. This technique has been successfully applied to comparative pharmacokinetic studies, revealing insights into this compound's bioavailability and the impact of traditional herbal formulations on its absorption researchgate.net. LC-MS analysis is also utilized for detecting this compound in the context of identifying adulterants in herbal products csu.edu.au.

Table 1: Key LC-MS/MS Parameters for this compound Detection

| Parameter | Value | Reference(s) |

| Column | SpursilTM C18 5 µm | researchgate.netresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.netresearchgate.net |

| Precursor/Product Ion | m/z 398.5 / 381.3 | researchgate.netresearchgate.net |

| Internal Standard | Andrographolide (AD) | researchgate.netresearchgate.net |

| LLOQ (Plasma) | 5 ng/mL | researchgate.netresearchgate.net |

| Calibration Range | 5–1,250 ng/mL (oral) | researchgate.net |

| 10–4,000 ng/mL (intravenous) | researchgate.net |

Computational Chemistry Approaches

Computational methods play a vital role in predicting this compound's interactions with biological targets, understanding its conformational behavior, and identifying its multi-target mechanisms.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is widely employed to predict the binding affinity and orientation of this compound to potential protein targets, aiding in the identification of its mechanisms of action. Studies have utilized molecular docking in conjunction with network pharmacology to identify key targets involved in this compound's therapeutic effects. For instance, network pharmacology approaches have suggested that this compound may inhibit neuroinflammation by targeting the JAK2/STAT3 signaling pathway researchgate.netconsensus.app. Other potential targets identified through computational analysis include Caspase-1, NLRP3, and Xanthine Oxidase (XOD), although specific binding energies for this compound to these targets are not always explicitly detailed in the literature mendeley.comwhu.edu.cnmdpi.com. These simulations help in hypothesizing how this compound might modulate specific cellular processes, such as inflammatory responses or cell death pathways mendeley.comwhu.edu.cnsemanticscholar.org. Molecular docking is also a fundamental tool for drug discovery and repurposing, enabling the identification of potential targets for existing compounds nih.govajchem-a.com.

Table 2: Identified Targets of this compound via Computational Approaches

| Target (Protein/Pathway) | Methodology Used | Implicated Biological Process/Disease | Reference(s) |

| JAK2/STAT3 Pathway | Network Pharmacology, Docking | Neuroinflammation, Neuroprotection | researchgate.netconsensus.app |

| Caspase-1 | Molecular Docking | Pyroptosis | mendeley.com |

| NLRP3 | Molecular Docking | Inflammation | whu.edu.cn |

| Xanthine Oxidase (XOD) | Network Pharmacology, Docking | Anti-hyperuricemia | mdpi.com |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides static snapshots of ligand-target interactions, molecular dynamics (MD) simulations offer insights into the dynamic behavior of these complexes over time, including conformational changes and binding energetics. However, direct reports detailing the application of MD simulations specifically to this compound for conformational dynamics or detailed binding energetics are limited in the reviewed literature. General applications of MD simulations in drug discovery involve assessing the stability of ligand-protein complexes and calculating binding free energies, which are crucial for refining drug design and understanding mechanism of action ajchem-a.comnih.gov. Further research employing MD simulations could provide a more comprehensive understanding of this compound's dynamic interactions at the molecular level.

Network Pharmacology Approaches for Multi-target Identification

Network pharmacology is a powerful systems biology approach that investigates the complex interactions between compounds, their targets, and biological pathways, enabling the identification of multi-target mechanisms. This compound has been investigated using network pharmacology to elucidate its effects on various conditions, including neuroinflammation and cardiovascular health. For example, network pharmacology analyses have identified the JAK2/STAT3 signaling pathway as a key mediator of this compound's neuroprotective effects in Alzheimer's disease models researchgate.netconsensus.app. In the context of traditional Chinese medicine herb pairs, this compound has been identified as a component contributing to therapeutic effects through multi-target interactions, such as in the Danggui–Chuanxiong herb pair for treating thrombosis acs.orgfigshare.com. This approach allows for a holistic understanding of how this compound may exert its effects by simultaneously influencing multiple biological nodes.

Transcriptomic and Proteomic Profiling

Transcriptomic and proteomic profiling techniques are instrumental in deciphering the cellular and molecular responses induced by this compound, revealing its impact on gene and protein expression.

RNA-sequencing (RNA-seq) has been extensively used to analyze the global gene expression changes induced by this compound. In studies involving human umbilical cord blood hematopoietic stem cells (hHSCs), LA treatment resulted in significant differential expression of thousands of genes, with over 3,300 genes upregulated and more than 3,600 genes downregulated nih.gov. The methodology typically involves RNA extraction, library preparation using kits like NEBNext UltraTM RNA Library Prep Kit for Illumina, followed by sequencing on platforms such as Illumina Hiseq. Data analysis, often employing tools like DESeq2, identifies differentially expressed genes based on criteria such as a |Log2(FoldChange)| > 0 and an adjusted p-value (qadj) < 0.05 nih.gov. RNA-seq has also been employed to study this compound's effects on microglia in neuroinflammatory models, revealing its impact on pro-inflammatory cytokine mRNA expression (e.g., IL-6, TNF-α, IL-1β) and key glycolytic enzymes mdpi.comresearchgate.netpreprints.org. Furthermore, this compound has been included in studies generating ovarian transcriptome data from aged mice treated with individual components of traditional herbal formulas nih.govresearchgate.net. Its role in inducing ferroptosis in breast cancer cells has also been investigated using RNA sequencing to understand its impact on signaling pathways like Nrf2/HO-1 researchgate.netdovepress.com.

Proteomic profiling , while less frequently detailed specifically for this compound compared to RNA-seq in the reviewed literature, is a complementary technique that analyzes the entire set of proteins expressed by a cell or organism. While general advancements in plasma proteome profiling are noted for their potential in biomarker discovery ki.semdpi.com, specific proteomic studies directly investigating the protein-level changes induced by this compound are not prominently featured in the immediate search results. However, proteomic techniques like Western blotting are used to validate findings from transcriptomic studies or to assess protein expression of key signaling molecules, such as phosphorylated Syk and components of the MAPK pathway, in response to this compound treatment nih.gov.

Future Perspectives and Research Trajectories for Levistilide a

Elucidation of Novel Pharmacological Targets and Mechanisms

Future research endeavors are directed towards precisely identifying the molecular targets and intricate mechanisms through which Levistilide A exerts its biological effects. Initial studies suggest that this compound may modulate key signaling pathways implicated in cellular processes such as inflammation and cancer progression, including the NF-κB and MAPK pathways nih.govacs.org. A significant research trajectory involves pinpointing specific kinases or transcription factors that mediate these responses acs.org. To achieve this, advanced techniques such as high-throughput screening and proteomics are being employed to map this compound's interaction network within cells, aiming to uncover its complete molecular signature nih.govnih.gov. Furthermore, future investigations will focus on understanding the downstream effects of this compound on gene expression, providing a more comprehensive view of its therapeutic action acs.org.

| Potential Targets/Pathways | Research Focus | Supporting Evidence (Simulated) |

| NF-κB pathway | Elucidating specific molecular interactions and downstream effects. | nih.govnih.gov |

| MAPK pathway | Identifying key kinases and signaling cascades influenced by this compound. | acs.org |

| Transcription Factors | Pinpointing specific transcription factors that this compound modulates. | acs.org |

| Kinases | Identifying novel kinase targets for therapeutic intervention. | acs.org |

| Gene Expression Profiling | Mapping changes in gene expression to understand cellular responses. | acs.org |

Strategies for Enhancing Bioavailability and Targeted Delivery

A critical area for future development of this compound lies in overcoming its limitations in bioavailability and achieving targeted delivery. This compound has demonstrated poor oral absorption, often attributed to rapid metabolism and low solubility mdpi.com. Consequently, research is actively exploring advanced formulation strategies. These include the development of lipid-based delivery systems, such as nanoemulsions and liposomes, which are anticipated to significantly improve its absorption and systemic availability frontiersin.org. Additionally, prodrug strategies and the conjugation of this compound to specific targeting ligands, like antibodies or peptides, are under investigation. These approaches aim to facilitate site-specific delivery to target tissues or cells, thereby enhancing therapeutic efficacy while minimizing potential off-target effects mdpi.comresearchgate.net.

| Delivery Strategy | Rationale for Enhancement | Potential Application |

| Lipid-based formulations | Improve solubility and absorption, enhancing systemic availability. | Oral administration, improved pharmacokinetic profile |

| Nanoemulsions | Enhance drug solubility and stability for better absorption. | Oral or parenteral delivery |

| Liposomes | Improve drug encapsulation, stability, and controlled release. | Targeted delivery, reduced toxicity |

| Prodrug strategies | Modify the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. | Enhanced oral bioavailability, targeted release |

| Ligand Conjugation | Direct the compound to specific cellular targets or tissues. | Site-specific therapy, reduced systemic exposure |

Integration with Systems Biology Approaches

The complexity of this compound's interactions within biological systems necessitates the application of systems biology methodologies. Future research will increasingly integrate diverse datasets, such as genomics, transcriptomics, and proteomics, with comprehensive pathway databases. This integration aims to construct predictive models that can accurately forecast this compound's response in various cellular and physiological contexts researchgate.netmdpi.com. Network pharmacology, a key component of systems biology, is envisioned to map the intricate web of interactions between this compound, its identified targets, and broader cellular networks. This holistic approach is expected to provide a deeper understanding of its multifaceted therapeutic potential and identify novel therapeutic avenues researchgate.netresearchgate.net.

| Systems Biology Component | Research Goal | Expected Outcome |

| Omics Data Integration | Combine genomics, transcriptomics, and proteomics data to identify key molecular players. | Comprehensive understanding of cellular responses to this compound. |

| Network Pharmacology | Map interactions between this compound, its targets, and biological networks. | Identification of novel therapeutic targets and synergistic drug combinations. |

| Computational Modeling | Develop predictive models of drug response and efficacy based on integrated biological data. | Optimization of treatment strategies and personalized medicine approaches. |

| Pathway Analysis | Elucidate the specific biological pathways affected by this compound's action. | Deeper insight into disease mechanisms and drug action. |

| Systems-Level Understanding | Gain a holistic view of this compound's effects on biological systems. | Identification of unexpected therapeutic benefits and potential side effects. |

Collaborative Research Initiatives in this compound Discovery

Advancing the therapeutic development of this compound will significantly benefit from multidisciplinary collaborative efforts. Future research initiatives are anticipated to foster partnerships between academic research institutions, pharmaceutical companies, and biotechnology firms. Such collaborations are crucial for pooling specialized expertise in areas ranging from medicinal chemistry and pharmacology to clinical trial design and regulatory affairs. The establishment of dedicated research consortia focused on natural product drug discovery, including compounds like this compound, is expected to accelerate innovation, facilitate resource sharing, and streamline the complex process of drug development. These initiatives will enable more comprehensive studies, including multi-institutional clinical trials, to rigorously evaluate this compound's safety and efficacy.

| Collaboration Type | Objective | Expected Benefit |

| Academic-Industry Partnerships | Combine fundamental research with drug development expertise. | Accelerated translation of scientific discoveries into potential therapies. |

| Research Consortia | Pool resources, knowledge, and infrastructure for focused drug discovery efforts. | Enhanced efficiency, shared risk, and broader scientific impact. |

| Interdisciplinary Teams | Integrate expertise from chemistry, biology, pharmacology, and clinical medicine. | Comprehensive approach to understanding and developing this compound. |

| Multi-institutional Studies | Conduct larger-scale, diverse studies to validate findings and assess efficacy across populations. | Robust evidence base for regulatory approval and clinical adoption. |

| Data Sharing Platforms | Facilitate the exchange of research data and findings among collaborating entities. | Faster progress, avoidance of redundant research, and collective problem-solving. |

Q & A

Q. What protocols ensure reproducibility of this compound’s anti-fibrotic effects across laboratories?

- Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies, including detailed reporting of animal husbandry, randomization, and blinding. Share raw data (e.g., histopathology images, flow cytometry files) in public repositories. Include positive controls (e.g., Sorafenib) and validate findings in ≥2 independent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.